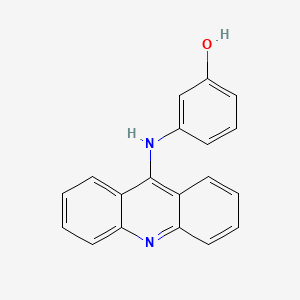
Phenol, m-(9-acridinylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound features a phenol group substituted with a 9-acridinylamino moiety at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, m-(9-acridinylamino)- typically involves the following steps:
Starting Materials: The synthesis begins with phenol and 9-aminoacridine.
Reaction Conditions: The phenol undergoes a nucleophilic substitution reaction with 9-aminoacridine in the presence of a suitable catalyst, often under reflux conditions.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for Phenol, m-(9-acridinylamino)- are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and employing industrial purification techniques.
Chemical Reactions Analysis
Types of Reactions
Phenol, m-(9-acridinylamino)- can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The acridine moiety can be reduced under specific conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced acridine derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
Phenol, m-(9-acridinylamino)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism by which Phenol, m-(9-acridinylamino)- exerts its effects involves its ability to intercalate into DNA. The acridine moiety can insert between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. This intercalation can lead to cytotoxic effects, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
Phenol, p-(9-acridinylamino)-: Similar structure but with the acridine moiety at the para position.
Phenol, o-(9-acridinylamino)-: Acridine moiety at the ortho position.
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
Uniqueness
Phenol, m-(9-acridinylamino)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological interactions. The meta position of the acridine moiety may result in different steric and electronic effects compared to its ortho and para counterparts, potentially leading to distinct biological activities and applications.
Properties
CAS No. |
51208-19-6 |
|---|---|
Molecular Formula |
C19H14N2O |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
3-(acridin-9-ylamino)phenol |
InChI |
InChI=1S/C19H14N2O/c22-14-7-5-6-13(12-14)20-19-15-8-1-3-10-17(15)21-18-11-4-2-9-16(18)19/h1-12,22H,(H,20,21) |
InChI Key |
MIJMJOMZVVWZPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC(=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















